Cas no 1482357-77-6 (2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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- インチ: 1S/C18H18O2/c19-17(20)18(12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-16(15)13-18/h1-9H,10-13H2,(H,19,20)
- InChIKey: REQZPLHBURPSJX-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2)CCC1(CC1=CC=CC=C1)C(O)=O
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440292-2500mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95.0% | 2500mg |
$1454.0 | 2023-09-29 | |
Enamine | EN300-1440292-250mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95.0% | 250mg |
$367.0 | 2023-09-29 | |
Enamine | EN300-1440292-1.0g |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 1g |
$0.0 | 2023-06-06 | |
Aaron | AR01DW25-250mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Aaron | AR01DW25-50mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 50mg |
$265.00 | 2025-02-09 | |
A2B Chem LLC | AX26593-50mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AX26593-100mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 100mg |
$306.00 | 2024-04-20 | |
A2B Chem LLC | AX26593-250mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 250mg |
$422.00 | 2024-04-20 | |
Aaron | AR01DW25-100mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 100mg |
$379.00 | 2025-02-09 | |
Aaron | AR01DW25-500mg |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
1482357-77-6 | 95% | 500mg |
$822.00 | 2025-02-09 |
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidに関する追加情報
Professional Introduction to 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1482357-77-6)
2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1482357-77-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its fused ring system and benzyl substituent, has garnered attention due to its structural complexity and potential biological activities. The tetrahydronaphthalene core provides a rigid aromatic framework, while the benzyl group introduces additional functionalization possibilities, making it a versatile scaffold for further chemical modifications.
The synthesis of 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves multi-step organic transformations that highlight the compound's synthetic utility. One of the key synthetic pathways involves the reduction of a naphthalene derivative followed by benzyl esterification. This process underscores the importance of carefully controlled reaction conditions to ensure high yield and purity. Recent advances in catalytic hydrogenation have further refined these synthetic routes, enabling more efficient production methods that align with green chemistry principles.
In the realm of pharmaceutical research, 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been explored as a precursor for biologically active molecules. Its structural motif is reminiscent of natural products and pharmacophores found in various therapeutic agents. For instance, derivatives of this compound have shown promise in preliminary studies as modulators of enzyme activity and as potential scaffolds for drug discovery programs targeting neurological disorders. The benzyl carboxylic acid moiety is particularly noteworthy, as it can serve as a site for further derivatization, allowing chemists to tailor properties such as solubility and bioavailability.
Recent research has also highlighted the compound's relevance in materials science. The rigid tetrahydronaphthalene backbone lends itself well to applications in polymer chemistry and liquid crystal formulations. Researchers have investigated its incorporation into advanced materials that exhibit unique optical and electronic properties. These studies underscore the broad utility of 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, extending beyond traditional pharmaceutical applications into cutting-edge technological domains.
The chemical behavior of CAS No 1482357-77-6 is governed by its electronic structure and steric interactions. Computational studies have played a pivotal role in understanding its reactivity and conformational preferences. Advanced molecular modeling techniques have revealed insights into how the benzyl group influences the molecule's interactions with other chemical entities. These findings are crucial for designing experiments aimed at optimizing synthetic routes and evaluating potential biological activities.
From a regulatory perspective, 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is subject to standard guidelines governing chemical substances used in research and industrial applications. Its classification as a research chemical ensures that it is handled with appropriate safety measures while facilitating its use in academic and industrial settings. The lack of inclusion in hazardous or controlled substance lists makes it an accessible tool for chemists engaged in drug discovery and material development.
The future prospects for CAS No 1482357-77-6 are promising, with ongoing investigations exploring its role in novel therapeutic strategies and advanced materials. Collaborative efforts between academia and industry are expected to drive innovation by leveraging the compound's structural features for next-generation applications. As research continues to uncover new possibilities for this molecule, its significance in synthetic chemistry and beyond will undoubtedly grow.
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